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Compound of Interest

Compound Name:
2-Chloro-4-

(ethanesulfonyl)pyridine

Cat. No.: B8051600 Get Quote

Executive Summary & Structural Logic
Compound: 2-Chloro-4-(ethanesulfonyl)pyridine Formula:

MW: 205.66 g/mol CAS (Analogous/Isomer Reference): 87695-79-2 (3-isomer ref), 26452-80-2
(Precursor)

Synthesis Context for Spectral Interpretation
To interpret the spectra correctly, one must understand the compound's origin. The standard

synthesis involves the regioselective

of 2,4-dichloropyridine with sodium ethanethiolate, followed by oxidation.

Regioselectivity: The C4 position is more electrophilic (para-like to Nitrogen) than C2.

Therefore, the thioether—and subsequently the sulfone—is expected at C4.

Validation Marker: The presence of a specific coupling pattern in the

NMR (a doublet for the proton at C3 and a doublet-of-doublets for C5) confirms this
substitution pattern.

Mass Spectrometry (MS) Data
Method: EI/ESI-MS (Positive Mode)
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Mass spectrometry provides the primary confirmation of the molecular weight and the halogen

substitution pattern.

Key Ionization Peaks
m/z Value Ion Identity Interpretation

206 / 208

Molecular Ion. The

characteristic 3:1 intensity ratio

between m/z 206 and 208

confirms the presence of a

single Chlorine atom (

vs

).

178 / 180

McLafferty Rearrangement.

Loss of ethene from the ethyl

sulfone moiety.

112 / 114

Base Pyridine Core. Loss of

the entire sulfonyl group,

leaving the 2-chloropyridinyl

cation.

Diagnostic Insight: The absence of a disulfonyl mass peak rules out double substitution (bis-

sulfone), a common side product if reaction stoichiometry is uncontrolled.

Infrared Spectroscopy (IR)
Method: FT-IR (ATR/KBr)

The IR spectrum serves as a "fingerprint" for the oxidation state of the sulfur atom, confirming

the conversion of the intermediate sulfide to the sulfone.

Functional Group Assignments
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Wavenumber (cm

)
Vibration Mode Functional Group

1320 – 1340

Sulfone (Asymmetric). Strong,

sharp band. Absence indicates

incomplete oxidation

(sulfide/sulfoxide).

1140 – 1160

Sulfone (Symmetric). Strong

band, corroborates the sulfone

moiety.

1560 – 1590

Pyridine Ring. Characteristic

skeletal breathing modes of

the heterocycle.

1050 – 1080

Aryl Chloride. Often obscured

but visible in the fingerprint

region.

Nuclear Magnetic Resonance (NMR)
Method: 400 MHz

/ 100 MHz

in

This is the definitive tool for proving regiochemistry (2-Cl vs 4-Cl).

NMR Assignments (Predicted & Derived)
Solvent: Chloroform-d (

,

7.26 ppm)
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Chemical Shift
(

ppm)

Multiplicity Integration Assignment
Structural
Justification

8.65 – 8.75
Doublet (

Hz)
1H H6

Protons adjacent

to Nitrogen (

-position) are

most deshielded.

7.90 – 8.00
Doublet (

Hz)
1H H3

Located between

the Cl and

groups. Shows

meta-coupling to

H5.

7.75 – 7.85

Doublet of

Doublets (

Hz)

1H H5

Ortho-coupling to

H6 and meta-

coupling to H3.

3.15 – 3.25
Quartet (

Hz)
2H

-CH

-

Methylene group

deshielded by

the electron-

withdrawing

sulfone.

1.30 – 1.40
Triplet (

Hz)
3H

-CH

-

Methyl terminal

of the ethyl

group.

Critical Regiochemistry Check:

If the compound were the 2-sulfonyl-4-chloro isomer, the H3 proton would appear

significantly more upfield (shielded) because it would no longer be flanked by two electron-

withdrawing groups (Cl and

). The chemical shift of H3 > 7.9 ppm is a strong indicator of the 4-sulfonyl regioisomer.
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NMR Assignments
Solvent: Chloroform-d (

,

77.16 ppm)

152.5 ppm:C2 (Quaternary, attached to Cl).

150.8 ppm:C6 (CH, adjacent to N).

148.0 ppm:C4 (Quaternary, attached to

).

124.0 ppm:C5 (CH).

122.5 ppm:C3 (CH).

49.8 ppm:CH

(Ethyl methylene).

7.5 ppm:CH

(Ethyl methyl).

Experimental Workflow & Logic Visualization
The following diagram illustrates the logical flow for synthesizing and validating the target

compound, highlighting the decision nodes where spectroscopic data is critical.
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Start: 2,4-Dichloropyridine

Step 1: SNAr (NaSEt)
Target: C4 Substitution

Intermediate:
2-Chloro-4-(ethylthio)pyridine

Check: MS (m/z 173)
Is Cl retained?

Step 2: Oxidation
(mCPBA or H2O2/WO4)

Target:
2-Chloro-4-(ethanesulfonyl)pyridine

Check: IR (1320 cm-1)
Is Sulfone formed?

Pass

Check: 1H NMR
H3 > 7.9 ppm?

Pass

Valid Product

Yes (Regiochemistry Confirmed)

Isomer Error

No (H3 Shielded)

Click to download full resolution via product page
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Caption: Logical workflow for the synthesis and spectroscopic validation of 2-Chloro-4-
(ethanesulfonyl)pyridine, emphasizing critical checkpoints.
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Oxidation Protocols for Sulfides
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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